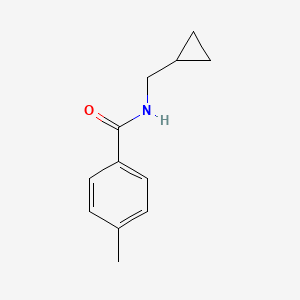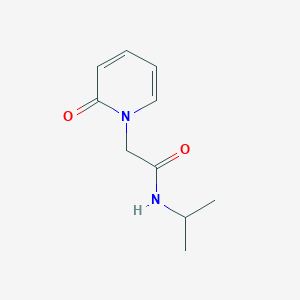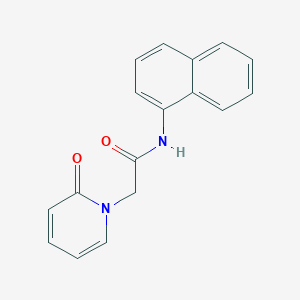![molecular formula C18H22N2O2 B7474062 Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone, also known as CPP, is a small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CPP is a piperazine derivative that has a cyclopropane ring attached to it. This molecule has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用机制
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has been shown to bind to the dopamine D2 receptor and inhibit its activity. This results in a decrease in dopamine release, which may contribute to its therapeutic effects in diseases such as schizophrenia. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has also been shown to inhibit the activity of the enzyme histone deacetylase, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, improvement of cognitive function, and modulation of dopamine receptors. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has also been shown to have anti-inflammatory effects and to inhibit the activity of the enzyme histone deacetylase.
实验室实验的优点和局限性
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its small size, which makes it easy to synthesize and study. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone also has a well-defined mechanism of action, which makes it a useful tool for studying dopamine receptors and histone deacetylase. However, Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for the study of Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone. One direction is to further study its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. Another direction is to study its mechanism of action in more detail, including its interactions with other receptors and enzymes. In addition, further studies are needed to determine the safety and efficacy of Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone in humans, which may lead to the development of new drugs based on Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone.
合成方法
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone can be synthesized using various methods, including the reaction of piperazine with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 1-phenylcyclopropanecarbonyl chloride with piperazine in the presence of a base, such as pyridine. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has also been synthesized using a one-pot reaction of cyclopropanecarbonyl chloride, piperazine, and benzaldehyde in the presence of a base, such as sodium hydride.
科学研究应用
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has been studied as a potential treatment for schizophrenia due to its ability to modulate dopamine receptors.
属性
IUPAC Name |
cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-16(14-6-7-14)19-10-12-20(13-11-19)17(22)18(8-9-18)15-4-2-1-3-5-15/h1-5,14H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJNXBOXYUHIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)

![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)

![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)


![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)
![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)

![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)

![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)